2-(Cyanomethyl)benzonitrile
Overview
Description
2-(Cyanomethyl)benzonitrile is an organic compound with the molecular formula C9H6N2. It is a derivative of benzonitrile, where a cyanomethyl group is attached to the benzene ring. This compound is of interest due to its applications in organic synthesis and its potential use in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 2-(Cyanomethyl)benzonitrile is nitrilase enzymes, specifically those found in Rhodococcus rhodochrous LL100–21 . These enzymes are capable of hydrolyzing the cyano group of dinitriles into corresponding cyanocarboxylic acids .
Mode of Action
This compound interacts with its target nitrilase enzymes through a process known as regiohydrolysis . This interaction results in the hydrolysis of one cyano group of the compound, converting it into a cyanocarboxylic acid .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of nitriles into carboxylic acids . This process is part of a larger biocatalysis reaction mediated by nitrilase enzymes . The compound’s interaction with these enzymes affects their regioselectivity, influencing the products of the biocatalysis reaction .
Pharmacokinetics
The compound’s interaction with nitrilase enzymes suggests that it may be metabolized into cyanocarboxylic acids .
Result of Action
The molecular effect of this compound’s action is the conversion of one of its cyano groups into a carboxylic acid group . This results in the formation of a cyanocarboxylic acid, a compound of interest for various applications .
Action Environment
The action of this compound is influenced by the presence of nitrilase enzymes, suggesting that its efficacy and stability may be affected by the biochemical environment
Biochemical Analysis
Biochemical Properties
2-(Cyanomethyl)benzonitrile plays a significant role in biochemical reactions, particularly those involving nitrilase enzymes. Nitrilases are known to catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia. In the case of this compound, nitrilase enzymes from Rhodococcus rhodochrous have been shown to selectively hydrolyze this compound, leading to the formation of 2-(Cyanomethyl)benzoic acid
Cellular Effects
This compound has been observed to influence various cellular processes. Studies have shown that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by nitrilase enzymes can lead to the production of metabolites that may act as signaling molecules or metabolic intermediates . These metabolites can modulate cellular functions, including the regulation of gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitrilase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to form 2-(Cyanomethyl)benzoic acid and ammonia. This reaction is facilitated by the enzyme’s catalytic triad, which includes residues such as glutamate, lysine, and cysteine . The binding of this compound to the enzyme’s active site is crucial for the catalytic process, as it allows for the precise positioning of the substrate for efficient hydrolysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but its hydrolysis by nitrilase enzymes can lead to the gradual accumulation of 2-(Cyanomethyl)benzoic acid and ammonia . Long-term studies have shown that the presence of these metabolites can influence cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in gene expression and metabolic activity. Studies have also shown that excessive doses of this compound can result in toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by nitrilase enzymes. The resulting product, 2-(Cyanomethyl)benzoic acid, can further participate in various metabolic reactions, including those involving carboxylation and decarboxylation . These pathways are essential for the regulation of metabolic flux and the maintenance of cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of the compound within cellular compartments . The distribution of this compound can influence its bioavailability and its interactions with target biomolecules.
Subcellular Localization
This compound is localized within specific subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its activity and function, as it allows for precise interactions with target biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrilase-Mediated Biocatalysis: One of the methods for synthesizing 2-(Cyanomethyl)benzonitrile involves the use of nitrilase enzymes.
Chemical Synthesis: Another method involves the reaction of benzyl chloride with sodium cyanide in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Cyanomethyl)benzonitrile can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
2-(Cyanomethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties.
Biocatalysis: The compound is studied for its role in enzyme-catalyzed reactions, particularly those involving nitrilases.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyanomethyl)benzonitrile
- 4-(Cyanomethyl)benzonitrile
- Benzonitrile
Uniqueness
2-(Cyanomethyl)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with other molecules. This makes it particularly useful in selective organic synthesis and biocatalysis applications .
Properties
IUPAC Name |
2-(cyanomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHSEDFDYXZGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191026 | |
Record name | o-Tolunitrile, alpha-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3759-28-2 | |
Record name | 2-Cyanobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3759-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Tolunitrile, alpha-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3759-28-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Tolunitrile, alpha-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,o-toluenedicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(cyanomethyl)benzonitrile a valuable starting material in organic synthesis?
A1: this compound is a versatile building block for synthesizing various heterocyclic compounds, particularly isoquinolines. Its structure, featuring two cyano groups and a reactive methylene group, allows for diverse chemical transformations. [, , ] For instance, it can undergo palladium-catalyzed tandem reactions with arylboronic acids to efficiently produce isoquinolines in water. [] This method is particularly attractive due to its environmentally friendly nature.
Q2: What challenges arise when using this compound in synthesis, and how have researchers addressed them?
A2: One challenge is controlling the regioselectivity of reactions involving this compound, especially when differentiating between the reactivity of the two cyano groups. Researchers have successfully achieved regioselectivity using nickel(I)-catalyzed C-C and C-N cascade coupling reactions. [, ] This method selectively utilizes the C(sp3)-cyano group over the C(sp2)-cyano group, offering a controlled pathway to specific 3-aryl-1-aminoisoquinoline derivatives. []
Q3: How does the choice of catalyst influence the reaction outcome when using this compound as a starting material?
A3: The choice of catalyst plays a crucial role in dictating the reaction pathway and product formation. For example, nickel(I) catalysts favor the formation of aminoisoquinolines via a cascade coupling reaction. [, ] In contrast, palladium catalysts, when used in aqueous conditions, efficiently drive the synthesis of isoquinolines through a tandem addition/cyclization reaction with arylboronic acids. []
Q4: Have computational methods been employed to understand the reactivity of this compound?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to understand the mechanism and regioselectivity observed in reactions involving this compound. [, ] These calculations provide insights into the reaction intermediates and transition states, supporting the experimental findings and aiding in the development of more efficient synthetic strategies.
Q5: Beyond isoquinolines, what other classes of compounds can be synthesized using this compound?
A5: this compound can be utilized in the synthesis of partially reduced benzo[e]indenes. [] This reaction proceeds through a base-promoted ring-opening of 2-oxo-4-sec amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles by this compound, followed by oxidative cyclization. [] Additionally, it acts as a precursor for synthesizing α-aminated aroyl/acetylnaphthalenes via a base-mediated [4+2] annulation reaction with 3,3-bis(methylthio)-1-aryl/heteroaryl/acetylprop-2-en-1-one derivatives. []
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